2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives are coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Quinazolinone derivatives, including 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one, can undergo various chemical reactions such as:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones. Substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of quinazolinone derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, some quinazolinones inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethoxy-6-methylquinazolin-2-yl)amino]-1H-imidazol-5-ol
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
Uniqueness
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-6-28-15-8-10-18-17(11-15)14(5)23-20(24-18)26-21-22-13(4)16(19(27)25-21)9-7-12(2)3/h8,10-12H,6-7,9H2,1-5H3,(H2,22,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLEQPOCGURNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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